molecular formula C24H29N5O4 B2673522 2-(3,3-dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 904372-58-3

2-(3,3-dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2673522
CAS No.: 904372-58-3
M. Wt: 451.527
InChI Key: TUBMGESRYXXNSF-UHFFFAOYSA-N
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Description

2-(3,3-dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the purino[7,8-a]imidazole core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the 3,3-dimethyl-2-oxobutyl group: This step often involves alkylation reactions using reagents such as alkyl halides.

    Attachment of the 2-ethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.

    Methylation of the purine ring: This step involves the use of methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides for alkylation, and halogenating agents for halogenation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(3,3-dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,3-dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,3-dimethyl-2-oxobutyl)thio-3-(4-methoxyphenyl)-4(3H)-quinazolinone
  • 2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-(4-ethoxyphenyl)-4(3H)-quinazolinone
  • 1-(3,3-dimethyl-2-oxobutyl)-1H-indole-2,3-dione

Uniqueness

Compared to similar compounds, 2-(3,3-dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

2-(3,3-dimethyl-2-oxobutyl)-6-(2-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O4/c1-8-33-17-12-10-9-11-16(17)28-14(2)15(3)29-19-20(25-22(28)29)26(7)23(32)27(21(19)31)13-18(30)24(4,5)6/h9-12H,8,13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBMGESRYXXNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C(C)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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